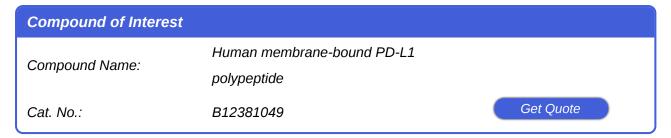


# A Technical Guide to Membrane PD-L1 Expression in Healthy Human Tissues

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Programmed death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein. Its interaction with its receptor, programmed cell death protein 1 (PD-1), on activated T cells, plays a pivotal role in maintaining self-tolerance and modulating the duration and amplitude of immune responses.[1][2] While extensively studied in the context of cancer immune evasion, a thorough understanding of its basal expression patterns in healthy tissues is fundamental for predicting potential on-target, off-tumor toxicities of PD-1/PD-L1 blockade therapies and for developing safer immunomodulatory drugs. This guide provides an in-depth overview of membrane PD-L1 expression across a range of healthy human tissues, detailed experimental protocols for its detection, and visual representations of key biological and experimental pathways.

# Quantitative Data on PD-L1 Expression in Healthy Human Tissues

The expression of PD-L1 in healthy tissues is generally low but notable in specific cell types. The following tables summarize quantitative and semi-quantitative data on PD-L1 protein and RNA expression, primarily compiled from the Human Protein Atlas and other immunohistochemical studies.[3][4][5][6]



Table 1: Summary of PD-L1 (CD274) Protein Expression in Healthy Human Tissues



Tissue	Expression Level	Predominant Cell Types with Staining
Lymphoid Tissues		
Tonsil	High	Non-germinal center cells, cells in germinal center
Lymph Node	Medium	Cells in germinal center, non- germinal center cells
Spleen	Medium	Cells in red pulp, cells in white pulp
Bone Marrow	Medium	Hematopoietic cells
Reproductive Tissues		
Placenta	High	Trophoblastic cells
Endometrium	Medium	Glandular cells, stromal cells
Cervix, uterine	Low	Squamous epithelial cells
Testis	Not detected	-
Ovary	Not detected	-
Gastrointestinal Tract		
Small Intestine	Low	Glandular cells
Colon	Low	Glandular cells
Stomach	Low	Glandular cells
Liver	Low	Hepatocytes, Kupffer cells
Pancreas	Low	Exocrine glandular cells
Respiratory System		
Lung	Medium	Alveolar cells, macrophages
Nasopharynx	Low	Respiratory epithelial cells
Other Tissues		



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Kidney	Low	Cells in glomeruli, tubules
Skin	Low	Keratinocytes, immune cells
Adrenal Gland	Low	Cortical cells
Thyroid Gland	Low	Glandular cells
Brain	Not detected	-
Heart Muscle	Not detected	-

Expression Levels are categorized as High, Medium, Low, or Not detected based on immunohistochemistry data from the Human Protein Atlas.[4][5]

Table 2: RNA Expression of PD-L1 (CD274) in Healthy Human Tissues



Tissue	Normalized RNA Expression (NX)
Placenta	19.8
Lung	15.8
Lymph Node	14.8
Spleen	12.5
Tonsil	11.9
Colon	9.4
Small Intestine	8.8
Liver	7.5
Bone Marrow	7.1
Kidney	6.5
Skin	5.2
Stomach	4.9
Brain	0.4
Heart Muscle	0.3

Data sourced from the Human Protein Atlas, representing consensus normalized expression from HPA and GTEx datasets.[4]

## **Experimental Protocols**

The most common method for assessing membrane PD-L1 expression in tissues is immunohistochemistry (IHC). The following is a detailed, representative protocol for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections using the well-established 22C3 antibody clone.

# Immunohistochemistry (IHC) Protocol for PD-L1 (Clone 22C3)



- 1. Specimen Preparation[7][8]
- Fix tissue specimens in 10% neutral buffered formalin for 12–72 hours.
- Process tissues through a series of alcohols and xylene, and embed in paraffin. The paraffin temperature should not exceed 60°C.
- Cut FFPE blocks into 4-5 µm sections and mount on positively charged slides.
- Dry the slides in an oven for 1 hour at 56-60°C.
- 2. Deparaffinization and Rehydration[8]
- Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
- Rehydrate through a series of graded alcohols:
  - 100% ethanol, two times for 3 minutes each.
  - 95% ethanol for 3 minutes.
  - 70% ethanol for 3 minutes.
- Rinse in distilled water for 5 minutes.
- 3. Antigen Retrieval[9]
- Perform heat-induced epitope retrieval (HIER).
- Use a low pH, high-temperature antigen retrieval solution (e.g., Dako Target Retrieval Solution, Low pH).
- Immerse slides in the retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool in the solution for at least 20 minutes at room temperature.
- Rinse slides in a wash buffer (e.g., TBS or PBS with 0.05% Tween-20) for 5 minutes.

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- 4. Staining Procedure (Automated or Manual)[8][9]
- Peroxidase Block: Incubate sections with a hydrogen peroxide-based blocking solution for 5-10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
- Primary Antibody Incubation: Incubate sections with the primary antibody, monoclonal mouse anti-PD-L1, clone 22C3, at the recommended dilution (e.g., as provided in a ready-to-use kit like PD-L1 IHC 22C3 pharmDx). Incubation is typically for 30-60 minutes at room temperature.
- Linker/Secondary Antibody: Rinse with wash buffer. Apply a mouse linker or a secondary antibody (e.g., anti-mouse IgG) and incubate for 15-30 minutes.
- Detection System: Rinse with wash buffer. Apply a polymer-based horseradish peroxidase (HRP) visualization reagent and incubate for 20-30 minutes.
- Chromogen Application: Rinse with wash buffer. Apply a 3,3'-Diaminobenzidine (DAB)
  chromogen solution until the desired brown stain intensity develops (typically 5-10 minutes).
- Enhancement (Optional): For some protocols, a DAB enhancer is used to increase the signal intensity.
- 5. Counterstaining and Mounting[7]
- Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei blue.
- "Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
- Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
- Coverslip the slides using a permanent mounting medium.
- 6. Interpretation of Staining[9][10]
- Positive Staining: A positive PD-L1 signal is defined as complete or partial linear membrane staining of viable cells at any intensity. Cytoplasmic staining is often noted but is not typically included in the scoring for membrane PD-L1.



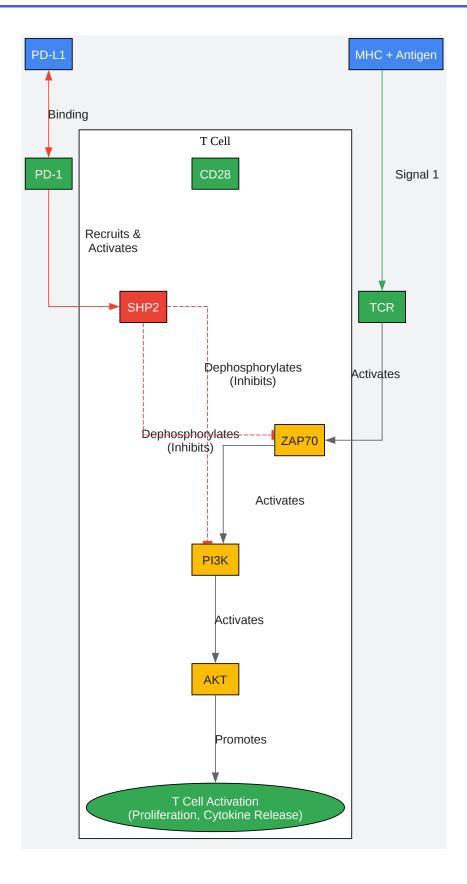
Scoring: For non-cancer tissues, a qualitative assessment is usually performed. In oncology, scoring systems like the Tumor Proportion Score (TPS) or Combined Positive Score (CPS) are used. TPS is the percentage of viable tumor cells showing partial or complete membrane staining.[2] CPS is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[2]

### **Signaling Pathways and Experimental Workflows**

Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate the PD-1/PD-L1 signaling pathway and a typical IHC workflow.

### PD-1/PD-L1 Signaling Pathway



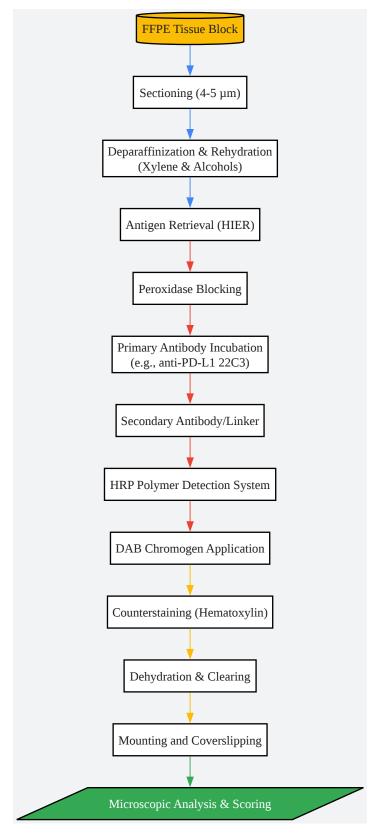


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PD-1/PD-L1 inhibitory signaling pathway in T cells.



# **Experimental Workflow for PD-L1 Immunohistochemistry**





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General workflow for PD-L1 immunohistochemical staining.

### Conclusion

The expression of membrane PD-L1 in healthy human tissues is a tightly regulated process, with high expression largely restricted to immune cells and specialized tissues like the placenta. This baseline expression profile is crucial for maintaining immune homeostasis. The methodologies outlined in this guide, particularly immunohistochemistry, provide robust tools for researchers to accurately assess PD-L1 expression. A comprehensive understanding of both the quantitative expression levels and the technical protocols for their detection is essential for the continued development of safe and effective immunotherapies targeting the PD-1/PD-L1 axis.

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